molecular formula C8H8N4O2S B1391773 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid CAS No. 1219567-80-2

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid

Cat. No.: B1391773
CAS No.: 1219567-80-2
M. Wt: 224.24 g/mol
InChI Key: YRWYTTJFMMIWBW-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid (CAS 1219567-80-2) is a high-purity chemical compound offered for research use only. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold are of significant interest in medicinal chemistry due to their diverse biological properties . This scaffold is recognized for its potential anticancer activity, functioning as a rigid structural analog in the design of novel antitubulin agents . Researchers utilize this core structure to develop compounds that inhibit tubulin polymerization, a key mechanism for arresting cell division in the G2/M phase and inducing cell death in proliferating cancer cells . The structural rigidity of the triazolopyridazine ring system makes it a valuable isostere for replacing isomer-prone scaffolds in drug discovery, helping to stabilize the desired bioactive conformation of potential therapeutic molecules . With a molecular formula of C8H8N4O2S and a molecular weight of 224.24 g/mol, this product is provided with a purity of 95% . It is essential to handle this material with appropriate safety precautions; it may be harmful if swallowed and may cause skin and serious eye irritation . This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c13-8(14)3-4-15-7-2-1-6-10-9-5-12(6)11-7/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWYTTJFMMIWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid can inhibit the growth of various bacterial strains, making them candidates for antibiotic development.

2. Anticancer Properties
Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests that it could serve as a lead compound for developing new anticancer agents.

3. Anti-inflammatory Effects
The anti-inflammatory effects of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid have been explored in various models. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity comparable to conventional antibiotics .

Case Study 2: Anticancer Activity
A recent publication in Cancer Letters reported on the anticancer effects of this compound on human breast cancer cells. The study demonstrated that treatment with 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid led to significant reductions in cell viability and induced apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Implications
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid (Target Compound) C₈H₈N₄O₂S 224.24 Propanoic acid, thioether High polarity due to carboxylic acid; potential for hydrogen bonding .
3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid C₈H₇ClN₄O₂ 226.62 Chlorine at position 6 Increased lipophilicity; halogen may enhance target binding or metabolic stability .
6-(1-Benzofuran-2-yl)pyridazin-3(2H)-one C₁₂H₈N₂O₂ 212.21 Benzofuran, pyridazinone Reduced complexity; potential for π-π stacking interactions with aromatic systems .
[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid C₉H₁₀N₄O₂S 238.27 Acetic acid, isopropyl group Shorter carbon chain may decrease solubility; isopropyl group could sterically hinder binding .
3-[6-(Dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid C₁₀H₁₃N₅O₂ 247.25 Dimethylamino group Enhanced basicity; potential for improved cellular uptake or altered pharmacokinetics .

Critical Analysis of Substituent Effects

Chlorine Substitution ()

The chloro derivative (CAS: 902502-24-3) replaces a hydrogen atom with chlorine at position 6 of the triazolopyridazine ring. This substitution increases molecular weight by ~2.38 g/mol compared to the target compound. However, this could also increase toxicity risks.

Benzofuran-Pyridazinone Hybrid ()

The benzofuran moiety may confer fluorescence properties, useful in probe design, though its pharmacological relevance remains unexplored.

Acetic Acid vs. Propanoic Acid Derivatives ()

Replacing the propanoic acid with acetic acid shortens the carbon chain, reducing molecular weight by ~14 g/mol. This modification likely decreases aqueous solubility and may limit interactions with charged binding pockets. The isopropyl group in [(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid introduces steric bulk, which could hinder binding to compact active sites.

Amino-Functionalized Analogues ()

The dimethylamino-substituted variant introduces a basic tertiary amine, increasing solubility in acidic environments. This group may also serve as a hydrogen-bond acceptor, enhancing target affinity.

Biological Activity

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H8N4SC_8H_8N_4S and a molecular weight of 196.24 g/mol. It features a triazole ring fused to a pyridazine moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant antitumor properties. For example, one study synthesized various triazolo derivatives and evaluated their inhibitory effects on cancer cell lines. The most promising derivative showed an IC50 value of approximately 0.98 µM against A549 lung cancer cells and demonstrated the ability to induce apoptosis through the inhibition of c-Met signaling pathways .

Compound Cell Line IC50 (µM) Mechanism
Compound 17lA5490.98c-Met/VEGFR-2 inhibition
Compound 17lMCF-71.05c-Met/VEGFR-2 inhibition
Compound 17lHeLa1.28c-Met/VEGFR-2 inhibition

Anti-inflammatory Effects

In addition to antitumor activity, triazolo derivatives have shown anti-inflammatory effects. A related compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Research has also explored the antimicrobial properties of triazolo derivatives. Some compounds exhibited moderate activity against various bacterial strains, indicating their potential as leads for antibiotic development .

The biological mechanisms underlying the activity of 3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid involve several pathways:

  • Kinase Inhibition : The compound acts as an inhibitor of key kinases involved in tumor progression (e.g., c-Met and VEGFR-2), disrupting signaling pathways that promote cancer cell survival and proliferation.
  • Induction of Apoptosis : It induces apoptosis in cancer cells through mitochondrial pathways and caspase activation, leading to programmed cell death.
  • Regulation of Cytokines : It modulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Study on Antitumor Activity

A comprehensive study evaluated the efficacy of various triazolo derivatives against different cancer cell lines. The results highlighted that compounds with specific substitutions on the triazole ring exhibited enhanced potency against A549 cells compared to others. This suggests that structural modifications can significantly influence biological activity .

Study on Anti-inflammatory Properties

Another investigation focused on assessing the anti-inflammatory potential of these compounds using in vitro models. The findings revealed that certain derivatives effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating their therapeutic potential in inflammatory conditions .

Q & A

Q. Table 2: Key Modifications and Observed Effects

PositionModificationBiological Impact
6Cl substitution↑ Antiproliferative activity
3Phenyl vs. methylAlters solubility by 2-fold

What strategies address discrepancies in pharmacological data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes to predict in vivo clearance rates. Poor correlation often stems from rapid Phase I metabolism.
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability in murine models .
  • Pharmacokinetic Modeling : Compartmental models (e.g., two-phase absorption) reconcile differences in AUC values .

What are the comparative advantages of triazolo vs. oxazolo cores in enhancing target binding affinity?

Methodological Answer:

  • Triazolo Cores : Exhibit higher π-π stacking potential with aromatic residues (e.g., EGFR kinase), increasing binding affinity by 15% compared to oxazolo derivatives .
  • Oxazolo Cores : Preferentially form hydrogen bonds with polar residues (e.g., Serine-774 in VEGFR2) .
  • Method : Perform MD simulations (50 ns trajectories) to compare binding modes and free energy landscapes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid

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